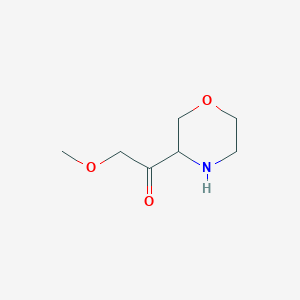

2-Methoxy-1-(morpholin-3-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-1-(morpholin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(morpholin-3-yl)ethan-1-one typically involves the reaction of morpholine with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(morpholin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-Methoxy-1-(morpholin-3-yl)ethan-1-one exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, including melanoma and glioblastoma. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to affect the MAPK and PI3K signaling pathways, which are crucial for cell survival and proliferation. This compound's ability to modulate these pathways suggests its potential as a therapeutic agent in oncology.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 7.0 | Inhibition of MAPK signaling |

| D54 (Glioblastoma) | 10.7 | Modulation of PI3K pathway |

| SET-2 (Leukemia) | 9.9 | Induction of apoptosis |

Material Science Applications

Polymer Chemistry

In material science, this compound is explored as a potential monomer for synthesizing novel polymers. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with desirable properties such as enhanced thermal stability and mechanical strength.

Coatings and Adhesives

The compound's reactivity makes it suitable for applications in coatings and adhesives. It can be incorporated into formulations to improve adhesion properties and durability, particularly in environments requiring resistance to solvents and moisture.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved treating human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an effective anticancer agent.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited improved mechanical properties compared to traditional polymers, highlighting the compound's versatility in material science.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(morpholin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved include binding to the active site of enzymes, altering their activity, and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar structure but contains a chloro group instead of a methoxy group.

2-(morpholin-3-yl)ethan-1-ol: This compound is similar but has a hydroxyl group instead of a methoxy group.

Uniqueness

2-Methoxy-1-(morpholin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides unique electronic properties, making it a valuable compound in various research applications .

Biological Activity

2-Methoxy-1-(morpholin-3-yl)ethan-1-one is an organic compound notable for its unique structure, which includes a methoxy group and a morpholine moiety. With a molecular formula of C_8H_15NO_2 and a molecular weight of approximately 143.18 g/mol, this compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The presence of the morpholine ring enhances the compound's solubility in polar solvents, which may influence its pharmacological properties. The ketone functional group contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C_8H_15NO_2 |

| Molecular Weight | 143.18 g/mol |

| Functional Groups | Methoxy, Ketone, Morpholine |

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects, particularly as an inhibitor of enzymes or receptors involved in critical biological pathways. Similar morpholine derivatives have been studied for their roles in treating cancer, inflammation, and neurological disorders due to their ability to cross the blood-brain barrier.

Preliminary investigations suggest that this compound may interact with specific enzymes or receptors, modulating their activity. Such interactions could lead to therapeutic effects, although further studies are required to elucidate the exact mechanisms involved.

Case Studies and Research Findings

Recent studies have explored the biological activity of morpholine derivatives, including this compound. Notable findings include:

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other morpholine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Ethoxy-1-(morpholin-3-yl)ethan-1-one | Ethoxy group instead of methoxy | Different solubility and reactivity |

| 2-Methoxy-N-methylmorpholine | Methyl substitution on morpholine | Altered biological activity |

| 4-Methylmorpholine | Methyl group on the morpholine ring | Different steric effects influencing interactions |

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the standard synthetic routes for preparing 2-Methoxy-1-(morpholin-3-yl)ethan-1-one, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Friedel-Crafts acylation, with careful selection of protecting groups for sensitive functional groups. For example:

- Step 1: React morpholine derivatives with methoxy-acetylating agents (e.g., methoxyacetyl chloride) under inert conditions.

- Step 2: Purify intermediates via column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) .

- Characterization: Use 1H/13C NMR to confirm regioselectivity, IR for carbonyl (C=O) stretching (~1700 cm−1), and HRMS for molecular ion validation .

Q. Basic Spectroscopic Analysis

Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H NMR identifies methoxy protons (~δ 3.3 ppm) and morpholine ring protons (δ 2.5–3.5 ppm). 13C NMR confirms the ketone carbonyl (δ ~200 ppm) and methoxy carbon (δ ~55 ppm).

- Mass Spectrometry: HRMS (ESI-TOF) verifies the molecular formula (e.g., [M+Na]+) with <5 ppm error .

- IR Spectroscopy: Detect C=O stretches (~1700 cm−1) and ether/morpholine C-O/C-N vibrations .

Q. Advanced Structural Elucidation

Q. Q3: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

- Data Collection: Use a single-crystal X-ray diffractometer (e.g., Bruker SMART APEX II) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Employ SHELXS for phase problem resolution via direct methods .

- Refinement: Refine parameters (atomic positions, thermal displacement) using SHELXL, ensuring R-factor < 5% .

- Visualization: Generate ORTEP-3 diagrams to display thermal ellipsoids and molecular packing .

Q. Conformational Analysis

Q. Q4: How can the puckering dynamics of the morpholine ring be quantified in this compound?

Methodological Answer:

- Cremer-Pople Parameters: Define ring puckering amplitude (q) and phase angle (ϕ) using atomic coordinates from crystallography or DFT-optimized structures. For six-membered rings, analyze chair, boat, or twist-boat conformers .

- Software Tools: Use Mercury (CCDC) or PLATON to calculate puckering coordinates and visualize ring distortions .

Q. Computational Modeling

Q. Q5: What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16. Analyze frontier orbitals (HOMO-LUMO) for charge transfer tendencies.

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), validating binding affinities via MD simulations .

Q. Advanced Analytical Method Development

Q. Q6: How can conflicting data between spectroscopic and crystallographic results be resolved?

Methodological Answer:

- Cross-Validation: Compare NMR-derived torsional angles with X-ray bond lengths/angles. Use WinGX to overlay experimental and DFT-predicted structures .

- Dynamic NMR: Probe temperature-dependent line broadening to assess conformational exchange rates in solution .

Q. Biological Activity Profiling

Q. Q7: What methodologies assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays: Conduct enzyme inhibition studies (e.g., kinase assays) using fluorescence-based protocols. Normalize activity against controls (IC50 calculation).

- Antioxidant Testing: Use DPPH radical scavenging assays, comparing % inhibition to ascorbic acid standards .

Q. Crystallographic Data Contradictions

Q. Q8: How to address discrepancies between experimental and computational bond lengths in the morpholine ring?

Methodological Answer:

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-methoxy-1-morpholin-3-ylethanone |

InChI |

InChI=1S/C7H13NO3/c1-10-5-7(9)6-4-11-3-2-8-6/h6,8H,2-5H2,1H3 |

InChI Key |

MELXWZMOAYJOQC-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)C1COCCN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.